1-tert-Butyl-piperidin-4-ol

Medicinal Chemistry Physicochemical Properties CNS Drug Design

Medicinal chemistry programs targeting CNS disorders often require scaffolds with balanced lipophilicity and steric profiles-generic 4-hydroxypiperidines fail to provide the needed blood-brain barrier permeability. 1-tert-Butyl-piperidin-4-ol (CAS 5382-30-9) directly addresses this gap. - CNS Drug Design: The tert-butyl group increases LogP by ~0.8-1.4 units vs. smaller alkyl analogs, enhancing passive membrane permeability critical for H3 receptor antagonists and NMDA receptor modulators. - Structural Differentiation: The sterically hindered tertiary amine alters pKa and metabolic stability, delivering a unique molecular recognition profile that cannot be replicated by N-methyl or N-benzyl analogs. - Supply Assurance: Available in high purity (≥98%) with comprehensive analytical documentation (NMR, HPLC) and reliable global shipping, ensuring seamless integration into your SAR campaigns.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
CAS No. 5382-30-9
Cat. No. B1289324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl-piperidin-4-ol
CAS5382-30-9
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCC(C)(C)N1CCC(CC1)O
InChIInChI=1S/C9H19NO/c1-9(2,3)10-6-4-8(11)5-7-10/h8,11H,4-7H2,1-3H3
InChIKeyQQBFZTKZYQFNHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-tert-Butyl-piperidin-4-ol: Sterically Demanding 4-Hydroxypiperidine Scaffold


1-tert-Butyl-piperidin-4-ol (CAS 5382-30-9) is an N-substituted 4-hydroxypiperidine derivative characterized by a piperidine ring bearing a hydroxyl group at the 4-position and a bulky tert-butyl group on the ring nitrogen . This structural motif combines a hydrogen bond-donating secondary alcohol with a conformationally constrained, lipophilic tertiary amine, rendering the compound a versatile intermediate for the synthesis of pharmacologically active molecules, particularly those targeting the central nervous system (CNS) . The tert-butyl substituent imparts significant steric hindrance and enhanced lipophilicity (LogP ~1.18-1.49), which distinguishes this scaffold from simpler 4-hydroxypiperidines and influences both its physicochemical profile and its utility in generating drug-like molecules with improved blood-brain barrier permeability [1]. The compound is commercially available as a solid or liquid with purity typically ranging from 95% to 98%, and serves as a key building block in the construction of N-substituted piperidine libraries for structure-activity relationship (SAR) studies across multiple therapeutic areas .

Sterically demanding N-tert-butyl-4-hydroxypiperidine scaffold for CNS drug design
Enhanced lipophilicity and conformational constraint support brain-penetrant compound profiling
Synthetic entry point to Budipine-related chemotypes and NMDA receptor modulator research
4-hydroxyl group enables further derivatization for focused SAR libraries

Why Simpler 4-Hydroxypiperidine Analogs Cannot Replace It


Substituting 1-tert-Butyl-piperidin-4-ol with other N-substituted or unsubstituted 4-hydroxypiperidines is not chemically or pharmacologically equivalent due to the unique interplay of steric bulk and lipophilicity conferred by the tert-butyl group . In medicinal chemistry campaigns, the N-tert-butyl modification is deliberately employed to modulate molecular properties distinct from those imparted by methyl, ethyl, isopropyl, or benzyl substituents [1]. For instance, the tert-butyl group increases the LogP by approximately 0.8 to 1.4 units compared to smaller alkyl analogs, directly impacting membrane permeability and CNS penetration potential . Furthermore, the steric hindrance around the basic nitrogen alters its pKa and protonation state, which can profoundly influence binding to biological targets, metabolic stability, and off-target interactions [2]. Uncritical replacement with 4-hydroxypiperidine (CAS 5382-16-1) or 1-benzyl-4-hydroxypiperidine (CAS 4727-72-4) will result in a different molecular recognition profile, potentially leading to loss of potency, altered selectivity, or suboptimal pharmacokinetics . The following quantitative evidence underscores why this specific N-tert-butyl-4-piperidinol scaffold is a non-fungible asset in rational drug design.

Lipophilicity and protonation state differ from simpler N-alkyl analogs The tert-butyl group significantly increases logP and alters pKa compared to methyl, ethyl, or isopropyl substituents. This may shift permeability and target recognition profiles, making direct replacement unreliable.
Steric bulk around the basic nitrogen influences binding interactions Conformational constraint and hindered nitrogen accessibility can modify receptor engagement and metabolic stability. Uncritical substitution with 4-hydroxypiperidine or 1-benzyl-4-hydroxypiperidine risks loss of the desired pharmacological signature.
Synthetic access to the Budipine chemotype is not available from other 4-hydroxypiperidines The tert-butyl group is essential for the Friedel-Crafts arylation that yields the diphenylpiperidine core. Alternative building blocks lead to muscarinic or acetylcholinesterase inhibitor chemotypes, limiting NMDA receptor modulator research.

Quantitative Differentiation Evidence for Scientific Selection


Physicochemical Differentiation: Enhanced Lipophilicity and Steric Bulk

The N-tert-butyl substituent of 1-tert-Butyl-piperidin-4-ol confers a significantly higher calculated partition coefficient (LogP) compared to unsubstituted 4-hydroxypiperidine and smaller N-alkyl analogs such as 1-isopropylpiperidin-4-ol . This increase in lipophilicity is a direct consequence of the additional carbon atoms and the branched, hydrophobic nature of the tert-butyl group [1]. The boiling point of 1-tert-Butyl-piperidin-4-ol (237.4 ± 15.0 °C) is also elevated relative to 1-isopropylpiperidin-4-ol (226.6 ± 15.0 °C), reflecting increased van der Waals interactions and molecular weight [2]. These properties are critical for predicting membrane permeability and compound behavior in biological assays and synthetic workflows.

Lipophilicity (LogP)
Cross-study comparable
LogP increase +0.82 to +1.13 vs. 1-isopropylpiperidin-4-ol
Boiling point +10.8 °C
Supports brain-penetrant design context; predicted CNS permeability differentiation
Predicted values (ACD/Labs); experimental verification recommended
Medicinal Chemistry Physicochemical Properties CNS Drug Design

Target Engagement: Privileged Scaffold for Histamine H3 Receptor Antagonists

Derivatives incorporating the 1-tert-Butyl-piperidin-4-ol scaffold exhibit nanomolar affinity for the human histamine H3 receptor (hH3R) [1]. In comparative structure-activity relationship (SAR) studies of non-imidazole H3 receptor antagonists, 4-hydroxypiperidine derivatives with optimized N-substituents demonstrated high in vitro potency [2]. While the unsubstituted 4-hydroxypiperidine core itself is a known antagonist of the human H3 receptor, the incorporation of the tert-butyl group is a strategic modification to enhance lipophilicity and metabolic stability, thereby improving in vivo brain penetration and duration of action . Data from related chemotypes show that N-tert-butyl piperidines can achieve Ki values as low as 0.3-0.4 nM at the H3 receptor, underscoring the scaffold's utility [3].

Histamine H3 Receptor Binding
Class-level inference
Ki 0.316 nM (reported derivative)
Reported high-affinity binding context for N-tert-butyl-4-hydroxypiperidine chemotype
Class-level; confirm with synthesized library members
Histamine H3 Receptor CNS Pharmacology Receptor Antagonism

Biological Activity: Lipoxygenase Inhibition and Differentiation Induction

1-tert-Butyl-piperidin-4-ol has been identified as an inhibitor of platelet 12-lipoxygenase, an enzyme involved in arachidonic acid metabolism and platelet function . At a concentration of 30 µM, the compound was tested for in vitro inhibition of platelet 12-lipoxygenase . Furthermore, the compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting utility as an anti-cancer agent and for the treatment of proliferative skin diseases such as psoriasis [1]. While these activities are not reported for simpler 4-hydroxypiperidines like the unsubstituted parent or 1-benzyl analog, the unique combination of the 4-hydroxypiperidine core with the N-tert-butyl group appears to confer a distinct polypharmacology profile that may be exploited in phenotypic screening and drug repurposing campaigns [2].

12-LOX Inhibition & Differentiation
Supporting evidence
Inhibition at 30 µM (qualitative); proliferation arrest reported
Supports cell differentiation and lipoxygenase pathway research context
Data to verify; phenotypic endpoint validation required
Lipoxygenase Inhibition Cancer Cell Differentiation Multi-Target Pharmacology

Synthetic Utility: Key Intermediate for Budipine and NMDA Antagonists

1-tert-Butyl-piperidin-4-ol is a direct synthetic precursor to Budipine (1-tert-butyl-4,4-diphenylpiperidine), an antiparkinsonian agent marketed for the treatment of Parkinson's disease [1]. Budipine is synthesized from 1-tert-butyl-4-piperidone, a close relative of the 4-ol derivative, via reaction with benzene under acidic conditions, achieving yields as high as 99% [2]. Budipine acts as a use-dependent (uncompetitive) NMDA receptor antagonist, distinguishing it from other antiparkinsonian drugs that primarily target dopaminergic pathways [3]. The N-tert-butyl group is essential for the pharmacological profile of Budipine, influencing its pKa, partition coefficient, and protein binding, which collectively govern its rapid absorption and distribution in man [4]. This contrasts with other N-substituted 4-hydroxypiperidines, such as the 1-benzyl derivative, which are primarily used as intermediates for muscarinic antagonists or acetylcholinesterase inhibitors rather than NMDA antagonists .

Synthetic Entry to Budipine
Direct head-to-head comparison
1-tert-Butyl-piperidin-4-ol: Unique access to diphenylpiperidine NMDA antagonist core
Other 4-hydroxypiperidines: Lead to muscarinic / AChE inhibitor chemotypes
Supports NMDA receptor modulator synthesis research; specific to Budipine chemotype
Yields up to 99% reported under Friedel-Crafts conditions
Drug Synthesis Parkinson's Disease NMDA Receptor Antagonism

Procurement and Research Application Scenarios


CNS Drug Discovery: Brain-Penetrant H3 Receptor Antagonists

Procure 1-tert-Butyl-piperidin-4-ol to generate focused libraries of N-tert-butyl-4-piperidinols for SAR exploration at the histamine H3 receptor. The scaffold's favorable LogP (~1.18-1.49) and low polar surface area (23 Ų) are predicted to enhance blood-brain barrier permeability, a critical requirement for CNS-active H3 antagonists targeting narcolepsy, cognitive disorders, or ADHD . The tert-butyl group provides a steric and lipophilic handle that can be further elaborated at the 4-hydroxyl position to optimize potency and metabolic stability while maintaining the privileged N-tert-butyl pharmacophore [1].

Parkinson's Disease: Synthesis of NMDA Receptor Antagonists

Utilize 1-tert-Butyl-piperidin-4-ol (or its oxidized form, 1-tert-butyl-4-piperidone) as a key intermediate for the synthesis of Budipine and structurally related 4,4-diphenylpiperidine NMDA receptor antagonists. The compound enables the efficient construction of the diphenylpiperidine core through Friedel-Crafts arylation, a transformation that is highly dependent on the N-tert-butyl substituent for regioselectivity and yield . This application directly addresses the need for novel antiparkinsonian agents with mechanisms distinct from dopamine replacement therapy [1].

Phenotypic Screening for Anti-Cancer and Anti-Inflammatory Agents

Deploy 1-tert-Butyl-piperidin-4-ol in phenotypic assays targeting cellular differentiation and arachidonic acid metabolism. The compound's reported activity in arresting proliferation of undifferentiated cells and inhibiting platelet 12-lipoxygenase provides a validated starting point for medicinal chemistry optimization . Researchers can functionalize the 4-hydroxyl group to explore structure-activity relationships governing differentiation induction or lipoxygenase inhibition, potentially yielding lead compounds for oncology or dermatology indications where simpler 4-hydroxypiperidines lack activity [1].

Application
Selection Property
Validation Focus
CNS H3 receptor antagonist research
Brain-penetrant scaffold (predicted LogP, low polar surface area)
H3 binding and brain exposure assay; metabolic stability profiling
NMDA receptor modulator synthesis
Specific synthetic pathway to diphenylpiperidine core (Budipine chemotype)
NMDA receptor antagonist activity profiling; selectivity panel
Cell differentiation & LOX inhibition studies
Reported multi-target bioactivity (12-LOX, proliferation arrest)
12-LOX inhibition and differentiation endpoint validation; selectivity assessment

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55 linked technical documents
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